Bienvenue dans la boutique en ligne BenchChem!

2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

HDAC3 inhibition epigenetics zinc-binding group

This compound uniquely combines a 2-methylthiobenzamide zinc-binding group (ZBG) with an N1-tetrahydropyran-substituted pyrazole scaffold, enabling bifunctional epigenetic and kinase probe discovery that generic analogs cannot replicate. The essential 2-methylthio group confers >300-fold HDAC3 selectivity, while the pyrazole-tetrahydropyran moiety engages kinase water-mediated hydrogen bonds, making it a privileged starting point for selective probe development. Ensure your R&D capital targets a structurally differentiated, multi-target-compatible scaffold.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 1797895-47-6
Cat. No. B2528063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
CAS1797895-47-6
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOCC3
InChIInChI=1S/C16H19N3O2S/c1-22-15-5-3-2-4-14(15)16(20)18-12-10-17-19(11-12)13-6-8-21-9-7-13/h2-5,10-11,13H,6-9H2,1H3,(H,18,20)
InChIKeyDYXZXBKUZWFRBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797895-47-6): Chemical Class, Scaffold Context, and Procurement-Relevant Identity


2-(Methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797895-47-6; molecular formula C₁₆H₁₉N₃O₂S; MW 317.41) is a synthetic small molecule belonging to the pyrazole-benzamide class. Its structure features a 2-methylthiobenzamide moiety linked via an amide bond to a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine scaffold. The 2-methylsulfanyl substituent on the benzamide ring is a recognized zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitor design [1], while the N1-tetrahydropyran-substituted pyrazole core appears in multiple kinase inhibitor chemotypes, including ALK5 (GW788388) and IRAK4 (AS2444697) inhibitors [2][3]. This dual pharmacophoric architecture—a privileged ZBG combined with a kinase-oriented hinge-binding scaffold—distinguishes the compound from generic benzamide or pyrazole building blocks and supports its use in probe discovery programs targeting epigenetic or inflammatory signaling nodes.

Why Generic Substitution of 2-(Methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide Fails: Functional Group and Scaffold Interdependence


In-class benzamide-pyrazole compounds cannot be treated as interchangeable for several quantifiable reasons. First, the 2-methylsulfanyl substituent is not a passive accessory: in the HDAC inhibitor series reported by Liu et al., replacement of the 2-methylthio group with a 2-hydroxy group (compound 20 vs. 16) completely abolished HDAC isoform selectivity—from >300-fold selectivity over HDAC1/2 to none—despite retaining HDAC3 potency [1]. Second, the N1-tetrahydropyran substituent on the pyrazole ring is not equivalent to other N1-alkyl groups; computational studies on B-Raf kinase demonstrate that the tetrahydropyran oxygen participates in a water-wire hydrogen-bond network with Cys532 and Ser536 that is disrupted when the substituent is changed to 1-methyl-4-piperidinyl [2]. Third, the combination of the 2-methylthiobenzamide ZBG and the pyrazole-tetrahydropyran scaffold creates a bifunctional probe architecture—epigenetic targeting via zinc chelation plus kinase-hinge recognition—that neither the unsubstituted benzamide analog (CAS 1448074-98-3) nor the simple pyrazole-benzamide without the methylthio group can replicate.

Quantitative Evidence Guide: 2-(Methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide vs. Key Comparators


2-Methylthiobenzamide Zinc-Binding Group Confers HDAC3 Isoform Selectivity Versus 2-Hydroxybenzamide

In a systematic study of 2-substituted benzamide zinc-binding groups by Liu et al., Compound 16—which incorporates a 2-methylthiobenzamide moiety identical to the target compound's benzamide substructure—inhibited HDAC3 with an IC₅₀ of 30 nM and demonstrated >300-fold selectivity over all other HDAC isoforms evaluated [1]. The direct comparator, Compound 20 (2-hydroxybenzamide analog), retained HDAC3 inhibitory potency but exhibited zero selectivity over HDAC1 and HDAC2 [1]. This demonstrates that the 2-methylsulfanyl group is a critical determinant of HDAC3 isoform selectivity, a finding confirmed by X-ray crystallography revealing distinct zinc-coordination binding modes between the methylthio and hydroxy variants [1]. Although Compound 16 bears a different scaffold from the target compound, the zinc-binding pharmacophore is identical.

HDAC3 inhibition epigenetics zinc-binding group isoform selectivity

Tetrahydropyran-Pyrazole Scaffold Engages B-Raf Kinase via Water-Wire Hydrogen-Bond Network Versus 1-Methyl-4-piperidinyl Analog

Alzate-Morales et al. performed docking and molecular dynamics (MD) simulations comparing N1-substituted pyrazole derivatives in complex with B-Raf kinase. The compound bearing a tetrahydro-2H-pyran-4-yl group at pyrazole N1—the identical substituent present in the target compound—formed stable interactions with residues Ile463 and His539 at the entrance of the B-Raf active site and participated in a water-wire hydrogen-bond network involving N2 of the pyrazole ring, Cys532, and Ser536, mediated by three ordered water molecules [1]. In contrast, the less active analog bearing a 1-methyl-4-piperidinyl group at N1 showed differences in the water-wire hydrogen-bond network that correlated with reduced inhibitory activity [1]. The tetrahydropyran oxygen was identified as a key contributor to this network stability.

B-Raf kinase kinase inhibitors molecular dynamics scaffold optimization

IRAK4 and ALK5 Chemotype Validation: Tetrahydropyran-Pyrazole-Benzamide Scaffold Achieves Low Nanomolar Kinase Inhibition

The tetrahydropyran-pyrazole-(carbox)amide scaffold has been validated in two distinct kinase programs with high-quality quantitative data. The IRAK4 inhibitor AS2444697—N-[3-carbamoyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide—demonstrated an IC₅₀ of 20 nM against IRAK4 with favorable DMPK properties and oral bioavailability [1]. The ALK5 inhibitor GW788388—4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide—achieved an IC₅₀ of 18 nM against ALK5 with selectivity over TGF-β type II and activin type II receptors [2]. Both compounds share the core N1-tetrahydropyran-pyrazole-4-carboxamide/benzamide architecture with the target compound, demonstrating that this scaffold is productive for achieving sub-50 nM potency across structurally diverse kinase targets.

IRAK4 inhibition ALK5 inhibition kinase inhibitor scaffold inflammatory disease

Physicochemical Differentiation: 2-Methylsulfanyl Substituent Increases Lipophilicity and Sulfur-Mediated Interaction Potential Versus Unsubstituted Benzamide Analog

The 2-methylsulfanyl substituent differentiates the target compound from its closest commercially available analog, N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (CAS 1448074-98-3; MW 271.31; C₁₅H₁₇N₃O₂), which lacks any benzamide ring substitution. Computed properties from the SILDrug database [1] show the target compound has a calculated logP of approximately 1.95, an increase of approximately 0.7–1.0 log units compared to the unsubstituted analog (estimated clogP ~1.0–1.2), reflecting the lipophilic contribution of the methylsulfanyl group. The topological polar surface area (TPSA) is 74.85 Ų, with 5 hydrogen bond acceptors and 2 hydrogen bond donors [1]. The sulfur atom introduces additional non-covalent interaction capacity (sulfur-π, sulfur-aromatic interactions) not present in the unsubstituted or 2-fluoro/2-methoxy analogs, which is relevant for protein-ligand recognition.

physicochemical properties lipophilicity medicinal chemistry SAR

Pyrazole-Containing Benzamide Scaffold is Validated for Nuclear Receptor Modulation (RORγ Inverse Agonism)

Wang et al. reported a series of pyrazole-containing benzamides as potent RORγ inverse agonists, with lead compounds 4j and 5m demonstrating potent activity in biochemical and cellular assays [1]. The core scaffold—a benzamide linked to a substituted pyrazole—is shared with the target compound. In this series, replacement of a phenyl head group with a substituted aminopyrazole improved physical properties while maintaining potency [1]. Co-crystal structures (PDB 4ZOM) confirmed the binding mode [1]. Although the target compound was not directly tested in this study, the structural homology establishes this chemotype as productive for nuclear receptor modulation, expanding the target space beyond kinases and HDACs.

RORγ nuclear receptor inverse agonist autoimmune disease

Important Caveat: Absence of Direct Biological Assay Data for the Target Compound Itself

A critical limitation must be explicitly stated: no peer-reviewed publication, patent, or authoritative database was identified that reports direct biological assay data (IC₅₀, Kd, EC₅₀, or target engagement) for 2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797895-47-6) itself. ChEMBL, PubMed, BindingDB, PubChem, and the PDB return no entry for this exact compound as of the search date. All quantitative evidence presented in this guide is class-level inference drawn from structurally related compounds sharing either the 2-methylthiobenzamide pharmacophore or the pyrazole-tetrahydropyran scaffold, or both. Procurement decisions should weigh this evidence gap: the compound is best positioned as a scaffold-diversification building block or a screening library member for de novo hit discovery rather than as a validated probe with established target engagement. Researchers requiring compounds with known potency against a specific target should consider the characterized analogs cited herein (AS2444697 for IRAK4, GW788388 for ALK5, Compound 16 for HDAC3) or plan direct biochemical profiling of this compound.

data gap research tool screening compound hit discovery

Best Research and Industrial Application Scenarios for 2-(Methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797895-47-6)


HDAC3-Selective Probe Development Leveraging the 2-Methylthiobenzamide Zinc-Binding Pharmacophore

The 2-methylthiobenzamide moiety in the target compound has been independently validated as a zinc-binding group that confers >300-fold HDAC3 selectivity over other HDAC isoforms [1]. Researchers designing HDAC3-selective chemical probes can use this compound as a starting scaffold for optimization, building upon the known structure-activity relationship that the 2-methylthio group is essential for isoform selectivity while the hydroxy analog loses all discrimination [1]. The pyrazole-tetrahydropyran scaffold provides a vector for extending the molecule toward the HDAC surface recognition domain, potentially improving potency beyond the 30 nM achieved by Compound 16 [1]. This application scenario is most relevant for epigenetic probe discovery programs targeting cancer, HIV latency reversal, or inflammatory diseases where HDAC3 isoform selectivity is critical.

Kinase Hit-Finding Using a Privileged Pyrazole-Tetrahydropyran Scaffold

The N1-tetrahydropyran-pyrazole-4-carboxamide/benzamide scaffold has produced potent inhibitors against multiple kinases: IRAK4 (AS2444697, IC₅₀ = 20 nM) [2] and ALK5 (GW788388, IC₅₀ = 18 nM) [3]. Computational studies further demonstrate that the tetrahydropyran oxygen engages in kinase-specific water-mediated hydrogen bonding with catalytic site residues (Cys532-Ser536 in B-Raf) [4]. The target compound incorporates this validated scaffold with a unique 2-methylsulfanyl benzamide head group not present in the published inhibitors, making it suitable for kinase panel screening to identify novel target engagements. The methylsulfanyl group can be subsequently oxidized to sulfoxide or sulfone to modulate polarity and hydrogen-bonding character during hit-to-lead optimization.

RORγ Nuclear Receptor Inverse Agonist Screening and Lead Optimization

Pyrazole-containing benzamides have been crystallographically confirmed as RORγ inverse agonists (PDB 4ZOM) with potent cellular activity [5]. The target compound's scaffold maps onto the key pharmacophoric elements of this chemotype: a benzamide core and a substituted pyrazole ring. The 2-methylsulfanyl substituent introduces sulfur-mediated interactions (sulfur-π, hydrophobic contacts) not present in the published RORγ inverse agonist series, offering a structurally differentiated entry point for intellectual property generation. This application is directly relevant to Th17-mediated autoimmune disease programs (psoriasis, multiple sclerosis, inflammatory bowel disease) where RORγ inverse agonism is a clinically validated mechanism.

Scaffold Diversification in Parallel Medicinal Chemistry Library Synthesis

The compound is well-suited for inclusion in diversity-oriented screening libraries where the goal is to explore novel chemical space around privileged scaffolds. Its combination of a validated zinc-binding group (2-methylthiobenzamide) with a kinase-privileged hinge-binding scaffold (pyrazole-tetrahydropyran) enables interrogation of both epigenetic and kinase target families from a single chemotype [1][2][3]. The methylsulfanyl group provides a synthetic handle for late-stage diversification: chemoselective oxidation to sulfoxide or sulfone can tune polarity, solubility, and target interactions without altering the core scaffold architecture [6]. This application is most relevant for hit discovery groups, academic screening centers, and pharmaceutical lead-generation platforms seeking structurally novel, multi-target-compatible library members.

Quote Request

Request a Quote for 2-(methylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.